molecular formula C17H18F3NO4S B6385110 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1262004-66-9

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6385110
CAS RN: 1262004-66-9
M. Wt: 389.4 g/mol
InChI Key: IFQFPILHJMZBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% (5-tBSM-3-TFM) is a novel compound that has been developed as a potential therapeutic agent for various diseases. It is an organic compound that is composed of an aromatic ring and a sulfonamide group. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer activities. In addition, it has been found to be effective in modulating the expression of various genes and proteins in cells.

Mechanism of Action

The exact mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed to act through the modulation of multiple pathways, including the inhibition of the NF-κB pathway and the activation of the c-Jun N-terminal kinase (JNK) pathway. In addition, it has been found to inhibit the expression of certain pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, it has been found to inhibit the expression of certain pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to possess anti-oxidant, anti-microbial, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for laboratory experiments. First, it is a relatively inexpensive compound and is readily available in the market. Second, it is a highly potent compound and has been found to be effective in modulating the expression of various genes and proteins in cells. Third, it is a stable compound and can be stored for a long period of time.
However, there are also some limitations for laboratory experiments. First, the compound has a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. Second, the compound is highly reactive and can be easily oxidized, making it difficult to use in certain experiments. Finally, the compound has a strong odor, which may be unpleasant for some people.

Future Directions

The future directions of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% research include further investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, immune modulation, and neurological diseases. Additionally, further studies are needed to better understand its mechanism of action and its biochemical and physiological effects. Furthermore, studies are needed to explore the potential of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% as an adjuvant in combination therapies. Finally, further research is needed to evaluate the safety and toxicity of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% and to optimize its formulation for clinical use.

Synthesis Methods

The synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is achieved through a two-step process. The first step involves the reaction of 4-t-butylsulfamoylphenol with trifluoromethoxybenzaldehyde in the presence of a base to form a sulfonamide-substituted aryl trifluoromethoxyphenol intermediate. The second step involves the deprotection of the sulfonamide group using a strong base and the subsequent addition of a suitable solvent to obtain 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%. The overall reaction is shown in Figure 1.
Figure 1. Synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%.

Scientific Research Applications

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer activities. In addition, it has been found to be effective in modulating the expression of various genes and proteins in cells. It has been used in studies of cancer, inflammation, immune modulation, and neurological diseases.

properties

IUPAC Name

N-tert-butyl-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4S/c1-16(2,3)21-26(23,24)15-6-4-11(5-7-15)12-8-13(22)10-14(9-12)25-17(18,19)20/h4-10,21-22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQFPILHJMZBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-T-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol

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